3-(1,3-Dioxo-2-azaspiro[4.5]dec-2-yl)propanoic acid
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Overview
Description
3-(1,3-Dioxo-2-azaspiro[45]dec-2-yl)propanoic acid is a chemical compound with a complex structure that includes a spirocyclic ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-Dioxo-2-azaspiro[4.5]dec-2-yl)propanoic acid typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often require the use of strong acids or bases, and the process may involve heating to promote ring closure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 3-(1,3-Dioxo-2-azaspiro[4.5]dec-2-yl)propanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the compound.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, 3-(1,3-Dioxo-2-azaspiro[4.5]dec-2-yl)propanoic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound may have potential biological activity, and research is ongoing to explore its effects on various biological systems. It could be used in the development of new drugs or therapeutic agents.
Medicine: In medicine, the compound could be investigated for its potential use in treating diseases. Its chemical properties may make it suitable for drug design and development.
Industry: In industry, this compound may find applications in the production of materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 3-(1,3-Dioxo-2-azaspiro[4.5]dec-2-yl)propanoic acid exerts its effects depends on its molecular targets and pathways involved. Research is needed to elucidate the specific interactions and pathways through which the compound functions.
Comparison with Similar Compounds
2-(1,3-Dioxo-2-azaspiro[4.5]decan-2-yl)acetic acid
1-(1,3-Dioxo-2-azaspiro[4.5]dec-2-yl)cyclohexanecarbonitrile
Uniqueness: 3-(1,3-Dioxo-2-azaspiro[45]dec-2-yl)propanoic acid is unique due to its specific structural features, such as the spirocyclic ring system and the presence of the dioxo group
Properties
IUPAC Name |
3-(1,3-dioxo-2-azaspiro[4.5]decan-2-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c14-9-8-12(5-2-1-3-6-12)11(17)13(9)7-4-10(15)16/h1-8H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQULZAGDHNAVRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC(=O)N(C2=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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